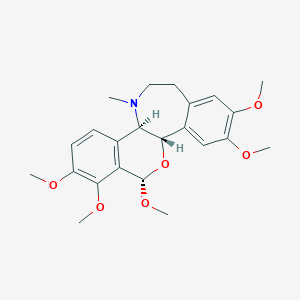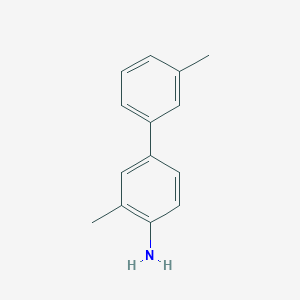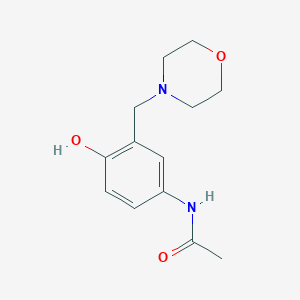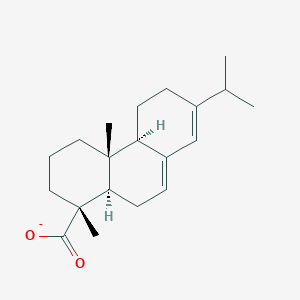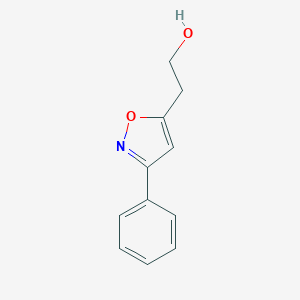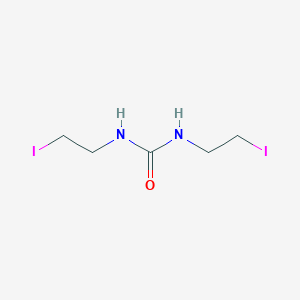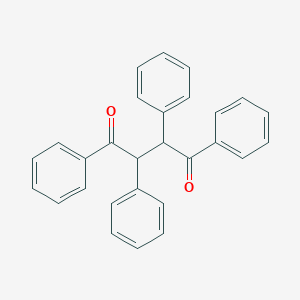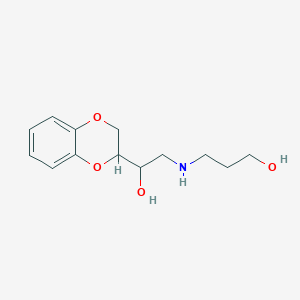
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as BHAM, is an organic compound that belongs to the class of benzodioxane derivatives. BHAM has been widely studied for its potential application in various fields, including biomedical research, drug development, and material science.
Mechanism Of Action
The exact mechanism of action of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol exerts its antitumor activity by inducing oxidative stress and activating the caspase-dependent apoptotic pathway. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is involved in drug resistance in cancer cells. In addition, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Biochemical And Physiological Effects
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to reduce the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, and increase the expression of pro-apoptotic proteins, such as Bax and caspase-3. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to increase the production of reactive oxygen species (ROS) and reduce the activity of antioxidant enzymes, such as catalase and superoxide dismutase. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been found to disrupt bacterial cell membrane integrity and inhibit bacterial DNA replication.
Advantages And Limitations For Lab Experiments
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can interact with other compounds and proteins in the cell, which can complicate its mechanism of action and physiological effects.
Future Directions
There are several future directions for the study of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol. One direction is to investigate the potential application of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol in combination with other drugs or therapies for cancer and bacterial infections. Another direction is to explore the molecular mechanisms underlying the antitumor and antibacterial activity of alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol, including its interaction with cellular proteins and signaling pathways. Moreover, the development of novel alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol derivatives with improved solubility, bioavailability, and efficacy could enhance its potential as a therapeutic agent.
Synthesis Methods
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized through a multi-step process that involves the reaction of 3-hydroxypropylamine with 2,3-dihydroxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a methylation reaction using dimethyl sulfate. This synthesis method has been optimized to produce alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol with high purity and yield.
Scientific Research Applications
Alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied for its potential application in biomedical research, particularly in the field of cancer therapy. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation. Moreover, alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their intracellular accumulation and reducing drug resistance. alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been investigated for its potential application in the treatment of bacterial infections, as it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
13627-76-4 |
|---|---|
Product Name |
alpha-(((3-Hydroxypropyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-[[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO4/c15-7-3-6-14-8-10(16)13-9-17-11-4-1-2-5-12(11)18-13/h1-2,4-5,10,13-16H,3,6-9H2 |
InChI Key |
ZCADBAFJROJWGG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



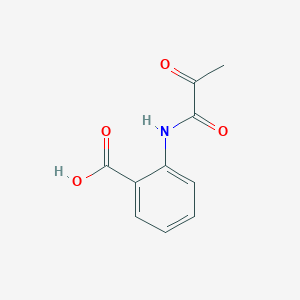
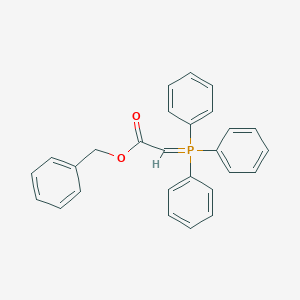

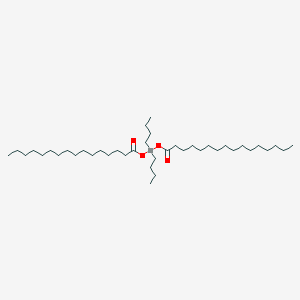

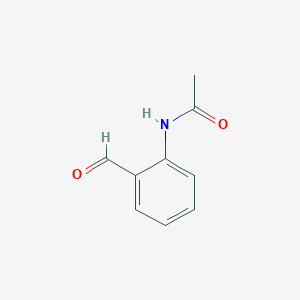
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
